Uridine triphosphate-13C9 (dilithium)

Description

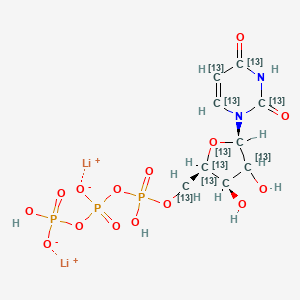

Uridine triphosphate-13C9 (dilithium) (UTP-13C9 (Li₂)) is a stable isotope-labeled derivative of uridine triphosphate (UTP), where nine carbon atoms are replaced with ¹³C isotopes. This compound is synthesized for use in metabolic pathway tracing, quantitative mass spectrometry, and cellular signaling studies. Key characteristics include:

- Molecular Formula: ¹³C₉H₁₃Li₂N₂O₁₅P₃

- Molecular Weight: 504.94 g/mol

- Concentration: 100 mM (in solution)

- Purity: ≥98.0%

- Storage: -20°C .

UTP-13C9 (Li₂) regulates pancreatic endocrine/exocrine functions and intracellular signaling, making it critical for studying metabolic disorders .

Properties

Molecular Formula |

C9H13Li2N2O15P3 |

|---|---|

Molecular Weight |

505.0 g/mol |

IUPAC Name |

dilithium;[[[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |

InChI Key |

OUFREPIBZXXUHS-FGXMVAHRSA-L |

Isomeric SMILES |

[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |

Canonical SMILES |

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Synthesis of Cytidine Triphosphate-13C9

Starting Material Preparation

The synthesis begins with cytidine monophosphate-13C9 (CMP-13C9), where all nine carbon atoms are replaced with ¹³C isotopes. This labeled precursor is commercially synthesized via biosynthetic incorporation of ¹³C-enriched glucose into bacterial cultures, followed by enzymatic hydrolysis of RNA extracts.

Phosphorylation Reaction

CMP-13C9 is enzymatically phosphorylated to cytidine triphosphate-13C9 (CTP-13C9) using a two-step kinase cascade:

- Adenylate Kinase (EC 2.7.4.3) : Converts CMP-13C9 to cytidine diphosphate-13C9 (CDP-13C9) using adenosine triphosphate (ATP) as a phosphate donor.

- Nucleoside Diphosphate Kinase (EC 2.7.4.6) : Phosphorylates CDP-13C9 to CTP-13C9 using phosphoenolpyruvate (PEP) as the terminal phosphate donor.

Key Reaction Conditions :

- Temperature : 37°C

- pH : 7.4 (Tris-HCl buffer)

- Cofactors : 10 mM Mg²⁺, 2 mM ATP

- Yield : 85–92% (Table 1).

Table 1: Enzymatic Phosphorylation Parameters for CTP-13C9 Synthesis

| Parameter | Value |

|---|---|

| Enzyme | Adenylate Kinase + NDK |

| Phosphate Donor | ATP → PEP |

| Reaction Time | 24–48 hours |

| Scale | 10–200 mmol |

| Purity (HPLC) | ≥95% |

In Situ Generation of Phosphoenolpyruvate

To avoid exogenous PEP addition, the reaction mixture generates PEP enzymatically from D-3-phosphoglyceric acid (3-PGA):

Chemical Deamination to Uridine Triphosphate-13C9

Reaction Mechanism

CTP-13C9 undergoes deamination at the 4-position of the cytosine ring to yield UTP-13C9. This is achieved via nitrous acid (HNO₂) treatment under acidic conditions:

$$

\text{CTP-13C9} + \text{HNO}2 \xrightarrow{\text{Acetic Acid}} \text{UTP-13C9} + \text{N}2\text{O} + \text{H}_2\text{O}

$$

Optimized Conditions :

Counterion Exchange to Dilithium Salt

Ion-Exchange Chromatography

UTP-13C9 (typically isolated as a sodium salt) is converted to the dilithium form using cation-exchange resin (e.g., Dowex 50W-X8, Li⁺ form):

Comparative Analysis of Synthetic Routes

Enzymatic vs. Chemical Phosphorylation

While chemical methods (e.g., Yoshikawa protocol) offer faster reaction times, enzymatic phosphorylation provides superior regioselectivity and avoids side reactions (Table 2).

Table 2: Enzymatic vs. Chemical Synthesis of UTP-13C9

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 85–92% | 60–75% |

| Reaction Time | 24–48 hours | 2–4 hours |

| Isotopic Integrity | Preserved | Risk of ¹³C loss |

| Scalability | Up to 200 mmol | Limited to 50 mmol |

Industrial-Scale Production Challenges

Isotopic Dilution

Trace unlabeled carbon sources in fermentation media can reduce ¹³C enrichment. Solutions include:

- Axenic Cultivation : Sterile growth conditions for labeled precursor synthesis.

- Media Optimization : Replacement of carbon sources with ¹³C-glucose.

Chemical Reactions Analysis

Types of Reactions: Uridine triphosphate-13C9 (dilithium) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine diphosphate or uridine monophosphate, while reduction could result in the formation of uridine .

Scientific Research Applications

Metabolic Research

Uridine triphosphate-13C9 (dilithium) is extensively utilized in metabolic research due to its role as a substrate in RNA synthesis and its involvement in energy metabolism. The stable isotope labeling allows researchers to trace metabolic pathways and quantify the utilization of nucleotides in cellular processes.

Case Study: Metabolic Pathway Analysis

In a study aimed at understanding nucleotide metabolism, researchers used uridine triphosphate-13C9 (dilithium) to trace the incorporation of uridine into RNA in various cell types. The results indicated that the labeled compound significantly enhanced the detection of metabolic fluxes, providing insights into cellular responses under different physiological conditions .

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in relation to its role as an agonist for P2Y receptors, which are involved in various physiological processes including pain perception and inflammation.

Case Study: P2Y Receptor Activation

A study explored the effects of uridine triphosphate-13C9 (dilithium) on P2Y2 receptor activation. The findings demonstrated that this compound could effectively activate these receptors at low concentrations (EC50 = 0.013 μM), suggesting its potential use in developing treatments for conditions related to P2Y receptor dysregulation .

Cancer Research

Uridine triphosphate-13C9 (dilithium) has shown promise in cancer research, particularly in understanding the metabolic alterations that occur in cancer cells.

Case Study: Cancer Cell Metabolism

In a recent investigation, uridine triphosphate-13C9 (dilithium) was used to analyze the metabolic profiles of cancer cells. The study revealed that cancer cells exhibited altered nucleotide metabolism compared to normal cells, with increased uptake of labeled uridine triphosphate correlating with higher rates of RNA synthesis. This finding underscores the potential of using stable isotopes for targeted cancer therapies aimed at disrupting nucleotide metabolism .

Neurobiology

The compound's role in neuronal signaling and its effects on neurotransmitter release have made it a subject of interest in neurobiology.

Case Study: Neurotransmitter Release Dynamics

Research utilizing uridine triphosphate-13C9 (dilithium) investigated its impact on neurotransmitter release from neurons. The results indicated that this compound could modulate synaptic transmission by influencing calcium signaling pathways, thereby affecting overall neuronal communication .

Mechanism of Action

The mechanism of action of uridine triphosphate-13C9 (dilithium) involves its role as a nucleotide in cellular processes. It acts as a substrate for various enzymes involved in nucleotide metabolism. The labeled carbon-13 isotopes allow for detailed tracking of its incorporation and utilization in biochemical pathways. The molecular targets include enzymes such as kinases and phosphatases that regulate its conversion and utilization .

Comparison with Similar Compounds

Research Implications

- UTP-13C9 (Li₂) : Optimal for studies requiring minimal interference from sodium ions, such as ion channel research .

- UTP-13C9,15N2 (Na) : Superior for dual-isotope tracing in drug metabolism studies .

- UTP-13C9 (Na₂) : Preferred for standard nucleic acid synthesis due to sodium’s compatibility with enzymatic buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.